![molecular formula C11H13NO4S B2369863 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid CAS No. 874623-31-1](/img/structure/B2369863.png)
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid is a compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It features a thiophene ring, which is a five-membered ring containing sulfur, making it a part of the thiophene family of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: This compound has a similar structure but with a phenylethyl group instead of a thiophene ring.
Propanoic acid, 2-oxo-:
Uniqueness
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid is unique due to its thiophene ring, which imparts specific chemical and biological properties. The presence of the thiophene ring makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds .
Eigenschaften
IUPAC Name |
3-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-8(9-2-1-7-17-9)3-4-10(14)12-6-5-11(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKWDQHAPYJZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
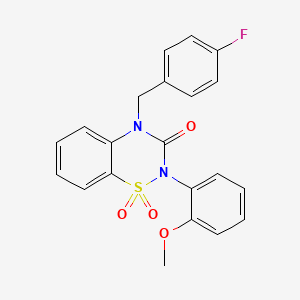
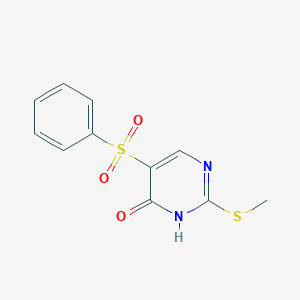
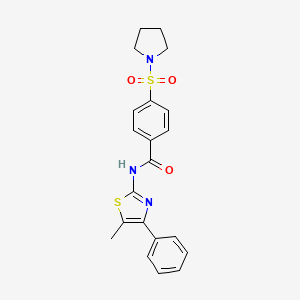
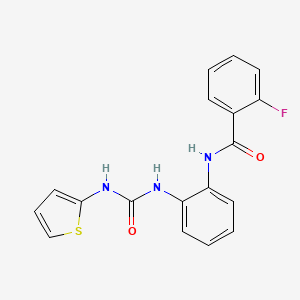
![3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2369784.png)
![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369789.png)
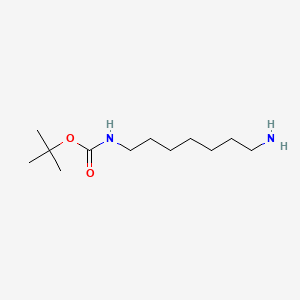
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)
![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

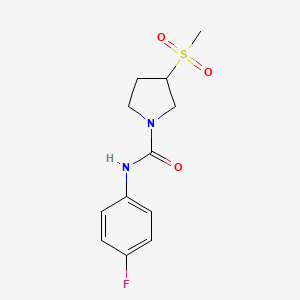
![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

